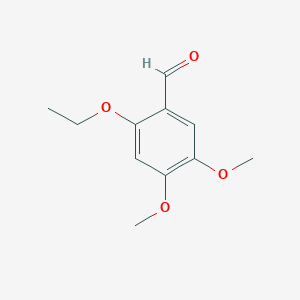

2-Ethoxy-4,5-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

250638-02-9 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-ethoxy-4,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-4-15-9-6-11(14-3)10(13-2)5-8(9)7-12/h5-7H,4H2,1-3H3 |

InChI Key |

DZSYTGNLEIYTQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1C=O)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 4,5 Dimethoxybenzaldehyde

Classical Multi-Step Synthetic Routes

Traditional methods for synthesizing polysubstituted benzaldehydes often rely on sequential reactions where functional groups are introduced one by one, leveraging the directing effects of existing substituents.

One logical starting point for the synthesis is veratraldehyde (3,4-dimethoxybenzaldehyde). A potential, though challenging, pathway involves the introduction of a hydroxyl group at the 2-position, ortho to the aldehyde. This step is difficult due to the directing effects of the existing methoxy (B1213986) groups. A more viable strategy begins with a derivative such as 6-bromoveratraldehyde, which can be synthesized from vanillin (B372448). The bromo group can then be subjected to a copper-catalyzed conversion to a hydroxyl group, yielding 2-hydroxy-4,5-dimethoxybenzaldehyde. sciencemadness.org The final step would be a Williamson ether synthesis, where the newly formed hydroxyl group is ethylated using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to produce the target molecule.

A more common and well-documented approach begins with simpler phenolic compounds. This strategy involves two key transformations: the introduction of an aldehyde group (formylation) and the addition of an ether group (alkylation).

The synthesis often starts with 4-methoxyphenol. chemicalbook.comchemicalbook.com The first step is a formylation reaction to introduce an aldehyde group ortho to the existing hydroxyl group. The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, is a classic method for this transformation, yielding 2-hydroxy-5-methoxybenzaldehyde (B1199172). chemicalbook.comchemicalbook.com The yield of this reaction can be improved by using a phase transfer catalyst. cqu.edu.cn An alternative formylation is the magnesium-mediated ortho-formylation of p-methoxyphenol. sciencemadness.org

Once the intermediate 2-hydroxy-5-methoxybenzaldehyde is obtained, the final step is the ethylation of the phenolic hydroxyl group. This is typically achieved by reacting the intermediate with an alkylating agent like diethyl sulfate or an ethyl halide in the presence of a base such as potassium carbonate. designer-drug.com This O-alkylation step is generally high-yielding and efficiently produces the desired unsymmetrical dialkoxybenzaldehyde. designer-drug.com

Table 1: Alkylation of Hydroxybenzaldehyde Intermediate

| Precursor | Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-hydroxy-5-methoxybenzaldehyde | Diethyl sulfate | N/A | N/A | High | designer-drug.com |

| 2-hydroxy-5-methoxybenzaldehyde | Ethyl Bromide/Iodide | K₂CO₃ | Acetone (B3395972) | High | designer-drug.com |

Note: The table includes data for a closely related methylation reaction to illustrate typical conditions.

This approach focuses on the direct formylation of a disubstituted aromatic ether, such as 1,4-dimethoxybenzene (B90301). The success of this method depends on the ability to control the position of the incoming formyl group. The two methoxy groups are activating and ortho-, para-directing. Since the para positions are blocked by other methoxy groups, formylation occurs at one of the ortho positions.

Classical formylation methods like the Gattermann synthesis (using zinc cyanide and HCl) or the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride) can be employed. mdma.ch The Rieche formylation of 1,4-dimethoxybenzene with dichloromethyl methyl ether and TiCl₄ has been shown to produce 2,5-dimethoxybenzaldehyde (B135726) in good yield. mdma.ch To obtain the target compound, a starting material of 1-ethoxy-4-methoxybenzene (B3343192) would be required.

Modernized and Optimized Synthetic Approaches

Recent advancements in organic synthesis have led to more efficient and selective methods, often employing metal catalysts or optimized reaction conditions to achieve the desired transformations.

Modern synthetic chemistry increasingly utilizes transition metals to catalyze the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A green synthesis method for the related 2,5-dimethoxybenzaldehyde involves a cobalt catalyst formed in situ. This catalyst enables the efficient reaction of 1,4-dimethoxybenzene with formaldehyde, using oxygen or air as the oxidant, avoiding the generation of acidic gases. patsnap.com This approach offers a more environmentally friendly alternative to classical formylation methods. patsnap.com

Another sophisticated strategy involves the Buchwald-Hartwig coupling reaction. This palladium-catalyzed cross-coupling is used to form carbon-nitrogen bonds. In a regioselective synthesis of related complex molecules, an unsymmetrically substituted 4,5-dialkoxy-2-nitroaniline is coupled with a bromo-2-nitrobenzene derivative. nih.gov This demonstrates how modern catalytic methods can be used to construct highly substituted aromatic precursors, which can then be converted to the target aldehyde through subsequent functional group transformations. nih.gov

Table 2: Modern Catalytic Formylation

| Substrate | Catalyst System | Reagents | Oxidant | Benefit | Reference |

|---|

Furthermore, modern organometallic techniques provide precise control over regioselectivity. A route to unsymmetrical dialkoxybenzaldehydes can involve the treatment of a bromo-aromatic precursor, such as 2-ethoxy-5-bromobenzaldehyde, with n-butyllithium. designer-drug.com This generates a highly reactive organolithium intermediate via lithium-halogen exchange. This intermediate can then react with an electrophile like nitrobenzene (B124822) to install a hydroxyl group at the desired position, which can subsequently be alkylated. designer-drug.com This multi-step sequence allows for the regioselective construction of the substitution pattern that might be difficult to achieve through direct electrophilic aromatic substitution.

Green Chemistry Principles and Sustainable Synthesis Methodologies

The conversion of the precursor 3,4-Dimethoxy-5-hydroxybenzaldehyde to 2-Ethoxy-4,5-dimethoxybenzaldehyde is typically achieved via the Williamson ether synthesis. This classical reaction involves the deprotonation of the hydroxyl group on the phenolic precursor, followed by a nucleophilic attack of the resulting phenoxide on an ethylating agent. While effective, traditional methods often rely on harsh bases, toxic solvents, and hazardous alkylating agents. Modern synthetic chemistry has sought to align this process with the principles of green chemistry, aiming to reduce waste, improve energy efficiency, and utilize less hazardous materials.

Key advancements in the sustainable synthesis of aryl ethers, which are directly applicable to the synthesis of this compound, include:

Solvent-Free and Alternative Solvent Conditions : A significant green improvement is the move towards solvent-free reactions. researchgate.netorgchemres.org Etherification of phenols can be performed efficiently by grinding the reactants with a solid base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), without any solvent. researchgate.net This approach, often facilitated by microwave irradiation, can dramatically reduce reaction times and eliminate the environmental burden associated with solvent use and disposal. orgchemres.org

Use of Greener Bases : Strong and hazardous bases are being replaced by milder and safer alternatives. Finely powdered potassium carbonate has proven to be an effective and mild base for this transformation, simplifying the work-up procedure and avoiding the handling of highly caustic materials. orgchemres.org

Alternative Ethylating Agents : Diethyl sulfate, a common ethylating agent, is effective but also toxic and carcinogenic. A greener alternative is diethyl carbonate. researchgate.net When used with a suitable catalyst, diethyl carbonate serves as an effective and less hazardous source for the ethyl group, producing ethanol (B145695) as a benign byproduct. researchgate.net Another approach involves catalytic methods that can utilize alcohols directly as alkylating agents at high temperatures (above 300 °C), representing a highly atom-economical process. acs.org

Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool for driving reactions to completion in a fraction of the time required for conventional heating. orgchemres.orgchegg.com This not only saves energy but can also lead to cleaner reactions with higher yields by minimizing the formation of thermal degradation byproducts.

These green methodologies offer substantial improvements over traditional protocols, making the synthesis of this compound more environmentally benign and economically viable.

Table 1: Comparison of Green Synthetic Methodologies for Aryl Ether Synthesis

| Methodology | Ethylating Agent | Base | Solvent | Key Advantages |

| Solvent-Free Grinding | Diethyl sulfate / Ethyl Halide | K₂CO₃ / NaHCO₃ | None | Eliminates solvent waste; rapid reaction; high purity. researchgate.net |

| Microwave-Assisted | Ethyl Halide / Diethyl Carbonate | K₂CO₃ | Minimal or None | Drastic reduction in reaction time; energy efficient; improved yields. orgchemres.org |

| Green Alkylating Agent | Diethyl Carbonate | K₂CO₃ / Imidazole-based | [BMIm]Cl / None | Low toxicity of alkylating agent; environmentally benign byproducts. researchgate.net |

| Catalytic High-Temp | Ethanol | Catalytic Alkali Metal Salts | None | High atom economy; uses low-cost alcohol as alkylating agent. acs.org |

Exploration of Precursor Modifications for Enhanced Yields and Purity

The synthesis of substituted hydroxybenzaldehydes often involves electrophilic formylation of a corresponding phenol (B47542). The purity of the precursor is influenced by several factors during its synthesis:

Purity of Starting Materials : The synthesis must begin with high-purity feedstocks. Any impurities in the initial phenol derivative can carry through the synthesis or participate in side reactions.

Regioselectivity of Formylation : In many formylation reactions, such as the Reimer-Tiemann or Vilsmeier-Haack reactions, there is a risk of forming constitutional isomers. chemicalbook.com Reaction conditions, including temperature, solvent, and the specific formylating agent, must be precisely controlled to ensure the formyl group is introduced at the desired position on the aromatic ring, thus maximizing the yield of the correct precursor.

Minimization of Byproducts : Over-reaction or side reactions can lead to impurities. For instance, in reactions involving chloroform and a strong base (Reimer-Tiemann conditions), controlling the temperature is crucial to prevent the formation of polymeric tars. chemicalbook.com

Once the crude 3,4-Dimethoxy-5-hydroxybenzaldehyde is synthesized, a robust purification strategy is essential to ensure it is suitable for the subsequent ethoxylation. Common purification techniques include:

Recrystallization : This is a highly effective method for removing minor impurities, yielding a crystalline precursor of high purity. The choice of solvent is critical for obtaining a good recovery of the purified product.

Column Chromatography : For removing impurities with similar polarity to the desired product, silica (B1680970) gel column chromatography is the method of choice, allowing for the isolation of the precursor with very high purity. designer-drug.com

By carefully controlling the synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde and implementing rigorous purification protocols, a high-quality precursor can be obtained. This directly translates to a more efficient and cleaner Williamson ether synthesis, resulting in a higher yield and purity of the final this compound product.

Table 2: Impact of Precursor Synthesis and Purification on Final Product Quality

| Parameter in Precursor Synthesis | Potential Issue | Consequence for Final Product | Mitigation Strategy |

| Purity of Initial Phenol | Contaminants in starting material | Formation of multiple ether byproducts | Use high-purity, characterized starting materials |

| Reaction Temperature | Lack of control, overheating | Formation of polymeric tars or side products | Precise temperature monitoring and control |

| Stoichiometry of Reagents | Excess or limiting reagents | Incomplete reaction or byproduct formation | Careful control of reagent molar ratios |

| Purification Method | Insufficient purification | Low purity of final ether, difficult separation | Multi-step recrystallization or column chromatography |

Chemical Reactivity and Transformation Studies of 2 Ethoxy 4,5 Dimethoxybenzaldehyde

Aldehyde Group Reactivity

The aldehyde group, characterized by a carbonyl (C=O) function, is highly electrophilic at the carbonyl carbon, making it a prime target for nucleophiles. The presence of the electron-donating ethoxy and methoxy (B1213986) groups on the benzene (B151609) ring can modulate this reactivity.

Nucleophilic addition is a characteristic reaction of aldehydes. It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

2-Ethoxy-4,5-dimethoxybenzaldehyde readily undergoes condensation reactions with primary amines to form imines (Schiff bases) and with hydrazine (B178648) derivatives to form hydrazones. nih.gov These reactions involve the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

Acylhydrazones, which possess a –CO–NH–N=CH– moiety, are a notable class of derivatives synthesized from hydrazides and aldehydes. nih.gov The synthesis is typically a condensation reaction between a carboxylic acid hydrazide and an aldehyde. nih.gov While specific examples involving this compound are not extensively detailed in the provided results, the general reactivity pattern of aldehydes suggests its capability to form such derivatives. For instance, hydrazones of variously substituted benzaldehydes, such as 2,5-dimethoxybenzaldehyde (B135726), have been synthesized. sigmaaldrich.com

The formation of imines is also a well-established reaction for aldehydes. For example, the reaction of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde with amines in methanol (B129727), using magnesium sulfate (B86663) as a drying agent, yields the corresponding imines in good yields. redalyc.org This indicates that substituted benzaldehydes, including this compound, are expected to react similarly.

Table 1: Examples of Imine and Hydrazone Formation with Substituted Benzaldehydes

| Aldehyde | Reagent | Product Type | Reference |

| 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde | Primary Amine | Imine | redalyc.org |

| 2,5-dimethoxybenzaldehyde | 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone | Hydrazone | sigmaaldrich.com |

| Various Aldehydes | Hydrazides of 2-, 3-, or 4-iodobenzoic acid | Acylhydrazone | nih.gov |

This table is illustrative of the types of reactions discussed and not an exhaustive list of all possible transformations.

The aldehyde group of this compound can be reduced to a primary alcohol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

While direct studies on this compound were not found, the reduction of similar aldehydes is well-documented. For instance, the reductive amination of 1,8-O-protected aloe-emodin (B1665711) carbaldehyde involves the use of sodium borohydride in methanol to reduce the intermediate imine to an amine, showcasing the utility of this reducing agent. redalyc.org

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction involves the formation of a new carbon-carbon bond, making it a valuable tool in organic synthesis. The reaction of an epoxide with a phenyl Grignard reagent, followed by an acid workup, results in the formation of an alcohol, demonstrating the nucleophilic nature of Grignard reagents. youtube.com Although a specific example with this compound is not provided, its aldehyde functionality is expected to be reactive towards these organometallic reagents.

The aldehyde group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid, and Tollens' reagent.

Kinetic studies on the oxidation of substituted benzaldehydes provide insights into the reaction mechanism. For example, the permanganate oxidation of 2,4-dimethoxybenzaldehyde (B23906) under acidic conditions has been studied spectrophotometrically. researchgate.net The reaction was found to be first order with respect to the oxidant, the substrate, and the acid. researchgate.net A similar kinetic study was conducted on the oxidation of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with potassium permanganate, which also showed a first-order dependence on the oxidant, substrate, and acid concentrations. researchgate.net These studies suggest a mechanism involving the formation of a permanganate ester intermediate, which then decomposes to the carboxylic acid. The product of such oxidations is the corresponding benzoic acid derivative. researchgate.netresearchgate.net

Table 2: Kinetic Data for the Oxidation of Substituted Benzaldehydes with KMnO₄

| Substrate | Order w.r.t. Substrate | Order w.r.t. Oxidant | Order w.r.t. Acid | Reference |

| 2,4-dimethoxybenzaldehyde | 1 | 1 | 1 | researchgate.net |

| 3-ethoxy-4-hydroxybenzaldehyde | 1 | 1 | 1 | researchgate.net |

This data is based on the provided search results and illustrates the kinetic behavior of similar compounds.

Condensation reactions are crucial for carbon-carbon bond formation and are widely employed in organic synthesis. This compound, lacking α-hydrogens, can act as the electrophilic partner in several important condensation reactions.

Aldol (B89426) Condensation : In a mixed or crossed aldol condensation, an aldehyde without α-hydrogens, like this compound, can react with an enolizable ketone or aldehyde in the presence of a base. mnstate.edukhanacademy.orgyoutube.com For instance, the mixed aldol condensation of 2,5-dimethoxybenzaldehyde with acetone (B3395972) yields 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. orientjchem.org The reaction proceeds by the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde. mnstate.eduorientjchem.org The resulting β-hydroxy ketone readily dehydrates to form a conjugated enone. orientjchem.orgyoutube.com

Knoevenagel Condensation : This reaction is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound, such as diethyl malonate or malonic acid, and the catalyst is typically a weak base like piperidine (B6355638). wikipedia.org The product is an α,β-unsaturated dicarbonyl compound or a related derivative. wikipedia.org The reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine is a documented example of a Knoevenagel condensation. wikipedia.org

Wittig Reaction : The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. libretexts.org It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide. libretexts.org This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group. libretexts.org While a specific Wittig reaction involving this compound is not detailed, its aldehyde functionality makes it a suitable substrate for this transformation. researchgate.net

Aromatic Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution Reactions and Regioselectivity (e.g., Bromination, Nitration)

The substitution pattern of this compound features three activating groups (one ethoxy, two methoxy) and one deactivating group (aldehyde). In electrophilic aromatic substitution, the powerful ortho-, para-directing effects of the alkoxy groups dominate. The positions ortho and para to the C4-ethoxy and C5-methoxy groups are already substituted. The key positions for substitution are those ortho to the C2-ethoxy and C4-methoxy groups. The C6 position is ortho to the C5-methoxy group and para to the C2-ethoxy group, making it highly activated. However, it is also sterically hindered by the adjacent aldehyde group. The most probable site for electrophilic attack is the C6 position, followed by the C3 position, which is ortho to both the C2-ethoxy and C4-methoxy groups.

Bromination: While direct bromination studies on this compound are not extensively documented, the reaction can be effectively predicted by examining the bromination of the closely related compound, veratraldehyde (3,4-dimethoxybenzaldehyde). In this reaction, bromine is introduced exclusively at the C6 position (ortho to the C3-methoxy group and para to the C4-methoxy group), which is analogous to the C2 position in the this compound system. For veratraldehyde, bromination proceeds in high yield to form 2-bromo-4,5-dimethoxybenzaldehyde (B182550). erowid.orggoogle.com

One method involves reacting veratraldehyde with bromine in glacial acetic acid, which yields the 2-bromo derivative. google.com An alternative, high-yield procedure uses methanol as the solvent, where a solution of 3,4-dimethoxybenzaldehyde (B141060) is treated with bromine at a controlled temperature. erowid.org Another approach utilizes potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in glacial acetic acid to generate bromine in situ, achieving high yields of the brominated product. sunankalijaga.orgsunankalijaga.org

Given the electronic similarities, the bromination of this compound is expected to proceed with high regioselectivity, yielding 6-bromo-2-ethoxy-4,5-dimethoxybenzaldehyde as the major product. The strong activating and directing effects of the p-alkoxy groups would direct the electrophile to the available ortho position.

Interactive Data Table: Bromination of Veratraldehyde to 2-Bromo-4,5-dimethoxybenzaldehyde

| Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Bromine (Br₂) | Glacial Acetic Acid | 6 hours | 20-30 °C | 86.5 | google.com |

| Bromine (Br₂) | Methanol | 1 hour | <40 °C | 91.4 | erowid.org |

| KBrO₃, HBr | Glacial Acetic Acid | 45 minutes | Room Temp | 82.03 | sunankalijaga.org |

Nitration: Specific nitration studies on this compound are not readily available in the literature. However, based on general principles, the reaction would be governed by the powerful directing effects of the three alkoxy groups. Nitration of similarly substituted dialkoxybenzenes shows that the reaction proceeds with high regioselectivity. The nitrating agent (typically a mixture of nitric acid and sulfuric acid) would likely attack the most activated and sterically accessible position on the ring, which is predicted to be the C6 position.

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Heck)

The synthesis of more complex derivatives of this compound can be achieved through palladium-catalyzed cross-coupling reactions. These reactions typically require an aryl halide precursor, which can be prepared via electrophilic halogenation as described above.

Metalation: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. wikipedia.orgbaranlab.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.caorganic-chemistry.org Methoxy and other alkoxy groups are effective DMGs. wikipedia.org For this compound, the aldehyde group would first need to be protected, for example, as an acetal, as it would otherwise react with the organolithium reagent. Following protection, the alkoxy groups could direct lithiation. The C3 position, being ortho to two alkoxy groups (C2 and C4), would be a potential site for metalation. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The bromo-derivative, 6-bromo-2-ethoxy-4,5-dimethoxybenzaldehyde, would be an excellent substrate for Suzuki coupling. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C6 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgthieme-connect.de Similar to the Suzuki coupling, 6-bromo-2-ethoxy-4,5-dimethoxybenzaldehyde could be used as the aryl halide. Reaction with various alkenes, such as acrylates or styrenes, would introduce a vinyl substituent at the C6 position. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

O-Dealkylation and Ether Cleavage Studies for Analog Synthesis

The selective cleavage of the ether groups in this compound provides a route to hydroxylated analogs, which can be valuable intermediates for further derivatization. The molecule contains three ether linkages: one ethoxy and two methoxy groups.

The cleavage of aryl ethers is commonly achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). libretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2. openstax.org Cleavage of aryl alkyl ethers with HX always yields a phenol (B47542) and an alkyl halide because the sp²-hybridized aromatic carbon is resistant to nucleophilic attack. libretexts.org

The selectivity of cleavage between the ethyl and methyl groups depends on the reaction mechanism.

Under Sₙ2 conditions , the nucleophile (e.g., I⁻ or Br⁻) will attack the less sterically hindered alkyl group. libretexts.orgopenstax.org In this case, the methyl group of one of the methoxy ethers would be preferentially attacked over the ethyl group of the ethoxy ether, leading to a hydroxymethoxybenzaldehyde derivative.

Under Sₙ1 conditions , the reaction proceeds via a carbocation intermediate. The stability of the carbocation determines the product. Since the tertiary carbocation is more stable than primary or secondary, ethers with tertiary alkyl groups cleave via this pathway. openstax.org Neither the ethyl nor the methyl group forms a particularly stable carbocation, so an Sₙ1 mechanism is less likely unless forced by specific reagents.

Reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. Studies on substituted phenols have shown that Lewis acids can achieve selective demethylation, particularly of methoxy groups adjacent to a carbonyl or another coordinating group. nih.gov The relative reactivity of the C2-ethoxy vs. the C4- and C5-methoxy groups would depend on factors like steric accessibility and coordination with the Lewis acid.

Rearrangement Reactions and Fragmentation Studies

Rearrangement Reactions: While there are no widely reported characteristic rearrangement reactions for this compound itself, related alkoxy-substituted benzaldehydes can undergo rearrangements under specific conditions. For example, certain ortho-aminomethyl substituted alkoxybenzaldehydes have been shown to rearrange under acidic conditions. beilstein-journals.org General aldehyde rearrangements like the Cannizzaro reaction could occur under strong basic conditions, but this is a general reaction for non-enolizable aldehydes rather than a specific structural rearrangement.

Fragmentation Studies: Mass spectrometry provides insight into the structure of a molecule through its fragmentation pattern upon ionization. For this compound, the fragmentation would be expected to follow patterns characteristic of aromatic aldehydes and ethers. libretexts.orgmiamioh.edu

Key expected fragmentation pathways include:

Loss of a hydrogen radical: A strong peak at [M-1]⁺ resulting from the cleavage of the aldehydic C-H bond is characteristic of benzaldehydes. miamioh.edudocbrown.info

Loss of the formyl group: Cleavage of the bond between the aromatic ring and the carbonyl group would lead to the loss of a CHO radical (29 Da), giving an [M-29]⁺ ion. miamioh.edu

Alpha-cleavage of ether groups: The C-O bonds of the ethers can cleave. Loss of a methyl radical (•CH₃, 15 Da) from a methoxy group or an ethyl radical (•C₂H₅, 29 Da) from the ethoxy group would generate significant fragment ions.

McLafferty Rearrangement: This is typically seen in aliphatic aldehydes and ketones with a sufficiently long chain and is not expected to be a major pathway for this aromatic aldehyde. miamioh.edu

Analysis of the closely related 2-bromo-4,5-dimethoxybenzaldehyde shows a clear molecular ion (M⁺) peak at m/z 244, corresponding to the molecular weight. sunankalijaga.orgsunankalijaga.org This indicates sufficient stability of the molecular ion under electron impact ionization.

Predicted Fragmentation Table for this compound (MW = 210.23)

| m/z (Predicted) | Lost Fragment | Fragment Structure (Ion) | Fragmentation Pathway |

| 209 | •H | [M-H]⁺ | Aldehydic H-loss |

| 195 | •CH₃ | [M-CH₃]⁺ | α-cleavage of methoxy group |

| 181 | •CHO | [M-CHO]⁺ | Carbonyl α-cleavage |

| 181 | •C₂H₅ | [M-C₂H₅]⁺ | α-cleavage of ethoxy group |

| 166 | •C₂H₅ + •CH₃ | [M-C₂H₅-CH₃]⁺ | Sequential α-cleavage |

Spectroscopic and Structural Elucidation Methodologies Applied to 2 Ethoxy 4,5 Dimethoxybenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For a molecule like 2-Ethoxy-4,5-dimethoxybenzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

To definitively assign the ¹H and ¹³C NMR spectra of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be crucial for identifying the correlation between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxy group. It would also confirm the connectivity between any adjacent aromatic protons, although in this specific substitution pattern, the aromatic protons are isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning carbon resonances. For instance, the proton signal of the aldehyde group (-CHO) would correlate with the aldehydic carbon signal, and the aromatic protons would correlate with their respective aromatic carbons. The protons of the ethoxy and methoxy (B1213986) groups would also show clear correlations to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). HMBC is vital for piecing together the molecular skeleton, especially for identifying quaternary carbons (carbons with no attached protons). For this compound, HMBC would show correlations from the aldehydic proton to the C1 and C2 carbons of the aromatic ring. The aromatic protons would show correlations to neighboring carbons and the carbons of the substituent groups. For example, the proton at C6 would show a correlation to the carbon of the methoxy group at C5.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-aldehyde | - | C-aldehyde | C1, C2, C6 |

| H-3 | - | C3 | C1, C2, C4, C5 |

| H-6 | - | C6 | C1, C2, C4, C5 |

| H-ethoxy (CH₂) | H-ethoxy (CH₃) | C-ethoxy (CH₂) | C-ethoxy (CH₃), C2 |

| H-ethoxy (CH₃) | H-ethoxy (CH₂) | C-ethoxy (CH₃) | C-ethoxy (CH₂) |

| H-methoxy (C4) | - | C-methoxy (C4) | C4 |

| H-methoxy (C5) | - | C-methoxy (C5) | C5 |

The conformation of flexible molecules like this compound can be influenced by the solvent used for NMR analysis. Changes in solvent polarity can lead to shifts in the chemical shifts of protons and carbons, particularly those near polar functional groups. For instance, the chemical shift of the aldehydic proton could be sensitive to hydrogen bonding interactions with the solvent.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are in close proximity, which is invaluable for determining the preferred conformation of the molecule in solution. For example, NOESY could reveal spatial relationships between the protons of the ethoxy and methoxy groups and the aromatic protons, providing insights into the orientation of these substituents relative to the benzene (B151609) ring.

While solution-state NMR provides information about the averaged structure of a molecule in a solvent, solid-state NMR (ssNMR) can provide detailed information about the structure and dynamics in the crystalline state. For this compound, ssNMR could be used to:

Determine the number of crystallographically independent molecules in the unit cell.

Characterize the conformation of the molecule in the solid state, which may differ from its solution conformation.

Study intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Investigate the dynamics of the ethoxy and methoxy groups, such as rotational motion.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution MS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₁₁H₁₄O₄).

Electron Ionization (EI) is a common ionization technique that causes the molecule to fragment in a reproducible manner. The analysis of these fragments provides a "fingerprint" that can help to identify the compound and elucidate its structure. For this compound, expected fragmentation pathways would likely involve:

Loss of a hydrogen radical (H•): This would result in a fragment with a mass-to-charge ratio (m/z) of [M-1]⁺.

Loss of the ethoxy radical (•OCH₂CH₃): This would lead to a significant fragment at [M-45]⁺.

Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment at [M-29]⁺.

Loss of a methyl radical (•CH₃) from a methoxy group: This would produce a fragment at [M-15]⁺.

Cleavage of the formyl group (•CHO): This would result in a fragment at [M-29]⁺.

Further fragmentation of these primary fragments would also occur, leading to a complex but interpretable mass spectrum.

A hypothetical table of major mass spectral fragments for this compound is shown below.

| m/z | Proposed Fragment |

| 210 | [M]⁺• |

| 209 | [M-H]⁺ |

| 195 | [M-CH₃]⁺ |

| 181 | [M-C₂H₅]⁺ or [M-CHO]⁺ |

| 165 | [M-OC₂H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and are useful for identifying functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C=O stretching of the aldehyde group, typically a strong band in the IR spectrum around 1680-1700 cm⁻¹.

C-H stretching of the aldehyde, aromatic, and aliphatic (ethoxy and methoxy) groups, appearing in the region of 2700-3100 cm⁻¹. The aldehydic C-H stretch often appears as a pair of weak bands around 2720 and 2820 cm⁻¹.

C-O stretching of the ether linkages (ethoxy and methoxy groups), typically in the region of 1000-1300 cm⁻¹.

Aromatic C=C stretching vibrations, which would appear in the 1400-1600 cm⁻¹ region.

C-H bending vibrations for the aromatic and aliphatic groups.

A study on the related molecule, 4-ethoxybenzaldehyde (B43997), utilized Inelastic Neutron Scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations to assign vibrational modes. mdpi.com This approach is particularly useful for analyzing low-wavenumber modes, which are sensitive to intermolecular interactions in the crystal. A similar approach for this compound would provide a detailed understanding of its vibrational dynamics in the solid state.

A table of expected characteristic IR and Raman bands is provided below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aldehyde C=O stretch | 1680 - 1700 | IR (strong) |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |

| Aldehyde C-H stretch | 2720 & 2820 | IR (weak) |

| C-O-C stretch (ether) | 1000 - 1300 | IR (strong) |

X-ray Crystallography of Derivatives for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound itself is publicly available, analysis of its derivatives or a successful crystallization of the parent compound would provide a wealth of information.

A study on 4-ethoxybenzaldehyde noted the absence of its experimental crystal structure and proposed a theoretical structure based on the known crystal structure of 4-methoxybenzaldehyde. mdpi.com This highlights the challenges that can be encountered in obtaining suitable crystals for X-ray diffraction analysis.

If a crystal structure were obtained for this compound or one of its derivatives, it would reveal:

Precise bond lengths and angles: These experimental values can be compared with theoretical calculations.

The conformation of the molecule in the solid state: This includes the planarity of the benzene ring and the orientation of the aldehyde, ethoxy, and methoxy substituents.

Intermolecular interactions: The crystal packing is determined by non-covalent interactions such as hydrogen bonds (e.g., C-H···O), π-π stacking between aromatic rings, and van der Waals forces. Understanding these interactions is crucial for rationalizing the physical properties of the solid material.

For example, the crystal structure of the related compound 4-Ethoxy-3-methoxybenzaldehyde reveals that the molecules are held together by weak C–H···O interactions and van der Waals forces. nih.gov

Chiroptical Spectroscopy for Stereochemical Studies (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods are indispensable for the study of stereoisomers, providing crucial information on their absolute configuration and conformation in solution. The two primary chiroptical techniques are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum plots the difference in molar absorptivity (Δε) as a function of wavelength. The resulting positive or negative bands, known as Cotton effects, are characteristic of the stereochemistry of the molecule. For chiral derivatives of this compound, ECD could be a powerful tool for assigning the absolute configuration of stereogenic centers. For instance, if a chiral center were introduced in a side chain attached to the benzaldehyde (B42025) core, the spatial arrangement of the substituents would influence the interaction of the chromophoric system with polarized light, leading to a unique ECD spectrum for each enantiomer. The synthesis of optically active hemiporphyrazine with chiral binaphthyl substituents, for example, resulted in mirror-image ECD spectra for the (R,R) and (S,S) isomers, demonstrating the utility of this technique in distinguishing between enantiomers. rsc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation [α] against wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is directly related to the stereochemistry of the molecule. Similar to ECD, ORD can be used to determine the absolute configuration of chiral derivatives of this compound. The combination of experimental ORD data with theoretical calculations has proven to be a powerful approach for the stereochemical analysis of complex natural products. researchgate.net

While no specific studies on chiral derivatives of this compound employing chiroptical spectroscopy are currently available in the literature, the principles of ECD and ORD provide a clear pathway for such investigations. Should chiral derivatives of this compound be synthesized, these techniques would be paramount in elucidating their three-dimensional structure. The unambiguous stereochemical assignment of various natural products and synthetic compounds has been successfully achieved using ECD, highlighting its potential for future studies on novel chiral benzaldehyde derivatives. researchgate.net

Theoretical and Computational Investigations of 2 Ethoxy 4,5 Dimethoxybenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-Ethoxy-4,5-dimethoxybenzaldehyde, these methods could provide deep insights into its electronic characteristics and reactive behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and to explore its various possible shapes, or conformations. For substituted benzaldehydes, DFT calculations are routinely used to determine bond lengths, bond angles, and dihedral angles.

In the case of this compound, DFT studies would be crucial to understand the spatial orientation of the ethoxy and methoxy (B1213986) groups relative to the benzaldehyde (B42025) ring. The rotation around the C-O bonds of these alkoxy groups, as well as the rotation of the aldehyde group, leads to different conformers with distinct energy levels. Studies on related molecules, such as 2-methoxybenzaldehyde (B41997) and 4-ethoxybenzaldehyde (B43997), have demonstrated that the planar anti-conformation is often the most stable. mdpi.comresearchgate.net For this compound, steric hindrance between the adjacent ethoxy and aldehyde groups would likely play a significant role in determining the preferred geometry.

A typical DFT study would involve geometry optimization calculations using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to locate the lowest energy conformer. The results of such a hypothetical study are presented in the table below, illustrating the kind of data that would be generated.

| Parameter | Predicted Value |

| C=O bond length | ~1.21 Å |

| C-C bond length (aromatic) | ~1.39 - 1.41 Å |

| C-O bond length (methoxy) | ~1.36 Å |

| C-O bond length (ethoxy) | ~1.37 Å |

| Dihedral Angle (O=C-C=C) | ~0° or ~180° |

| Note: This data is hypothetical and based on typical values for similar compounds. |

HOMO-LUMO Analysis and Frontier Orbital Theory in Reaction Pathways

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. The alkoxy groups are electron-donating, which would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. The aldehyde group is electron-withdrawing, which would lower the energy of the LUMO, making the carbonyl carbon a likely site for nucleophilic attack.

A summary of hypothetical HOMO-LUMO data is provided in the table below.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.3 |

| Note: This data is hypothetical and based on typical values for similar compounds. |

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are invaluable for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most favorable reaction mechanism.

For this compound, computational studies could elucidate the mechanisms of reactions such as oxidation of the aldehyde group, electrophilic aromatic substitution on the benzene (B151609) ring, or nucleophilic addition to the carbonyl group. For instance, in a reaction with a nucleophile, calculations could confirm a two-step mechanism involving the formation of a tetrahedral intermediate followed by protonation. A study on the reaction of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) formation provides an example of how DFT can be used to characterize complex reaction pathways, including radical species and various intermediates. jmaterenvironsci.commdpi.comresearchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

While quantum chemical calculations focus on individual molecules, molecular dynamics (MD) simulations provide insights into the behavior of a large number of molecules over time. MD simulations can be used to study how molecules interact with each other and with their environment, such as in a solvent or in the solid state.

For this compound, MD simulations could be employed to investigate its aggregation behavior in solution and to understand the nature of the intermolecular forces at play. These forces would likely include dipole-dipole interactions due to the polar aldehyde and ether groups, as well as weaker van der Waals forces. In the solid state, these interactions would govern the crystal packing arrangement. Studies on other substituted benzaldehydes have highlighted the importance of C-H···O hydrogen bonds in their crystal structures. mdpi.comresearchgate.net

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a compound and to aid in the assignment of spectral features.

For this compound, DFT calculations could predict its vibrational frequencies and NMR chemical shifts. A comparison of the calculated IR spectrum with an experimental spectrum would help to identify the characteristic vibrational modes of the aldehyde, ethoxy, and methoxy groups. Similarly, predicted ¹H and ¹³C NMR spectra would be invaluable for structural confirmation. Research on related methoxy- and ethoxy-benzaldehydes has shown excellent agreement between calculated and experimental spectra, allowing for confident vibrational assignments. mdpi.comresearchgate.netnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives for Target Engagement (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized molecules.

While no specific QSAR studies on derivatives of this compound have been reported, this methodology could be applied to a series of its analogs to explore their potential for a particular biological target. A QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and then using statistical methods to correlate these descriptors with their measured biological activity. Such models can guide the design of new derivatives with improved potency. General QSAR studies on benzaldehyde derivatives have been successful in building predictive models for various biological activities. nih.gov

Applications of 2 Ethoxy 4,5 Dimethoxybenzaldehyde As a Research Building Block

Role in the Synthesis of Complex Natural Products and Analogues

There is currently no available research data in the public domain that specifically details the use of 2-Ethoxy-4,5-dimethoxybenzaldehyde in the synthesis of complex natural products or their analogues.

Alkaloid Synthesis (e.g., isoquinoline (B145761) alkaloids, phenethylisoquinolines)

No specific examples or methodologies were found in the scientific literature describing the application of this compound as a precursor for the synthesis of isoquinoline or phenethylisoquinoline alkaloids.

Lignan and Neolignan Precursors

The scientific literature does not currently contain reports on the use of this compound as a starting material or intermediate in the synthesis of lignans (B1203133) or neolignans. Lignans and neolignans are large classes of natural products derived from the dimerization of phenylpropanoid units, but the involvement of this specific aldehyde has not been documented.

Construction of Bioactive Scaffolds

While substituted benzaldehydes are fundamental building blocks for creating diverse molecular scaffolds with potential biological activity, there is no specific research available that demonstrates the use of this compound for the construction of such bioactive scaffolds.

Precursor for Advanced Materials and Polymers Research

Information regarding the application of this compound in the field of materials science and polymer chemistry is not present in the available literature.

Monomer in Polymeric Systems Research

There are no studies indicating that this compound has been investigated or utilized as a monomer in the development of polymeric systems. Research on bio-based monomers from sources like lignin (B12514952) has explored related structures, but not this specific compound.

Components in Optoelectronic Materials Development

The development of optoelectronic materials often involves complex organic molecules. However, there is no documented use or investigation of this compound as a component in the design or synthesis of materials for optoelectronic applications.

No Publicly Available Research Found for Specific Applications of this compound

Extensive research has yielded no publicly available scientific literature detailing the application of the chemical compound this compound in the specific fields of chemoenzymatic synthesis, biocatalysis, or the development of non-clinical analytical probes and fluorescent tags.

Despite a thorough search for detailed research findings, no data, studies, or scholarly articles could be located that describe the use of this compound as a building block in these specialized areas of chemical and biological research. Consequently, the requested content for the following sections cannot be provided:

Development of Analytical Probes and Fluorescent Tags (non-clinical)

This lack of information prevents the creation of the requested data tables and a detailed discussion of research findings for this particular compound within the specified contexts. Further investigation into primary scientific literature and proprietary research databases may be required to uncover any potential applications of this compound in these areas.

Mechanistic Biological Activity Research of 2 Ethoxy 4,5 Dimethoxybenzaldehyde and Its Derivatives in Vitro and Pre Clinical Studies Only Excluding Clinical Trials, Dosage, Safety, and Therapeutic Claims

Investigation of Enzyme Inhibition Mechanisms (e.g., COX-2, dihydrofolate reductase)

There is no available research data from in vitro or pre-clinical studies that investigates the inhibitory effects of 2-Ethoxy-4,5-dimethoxybenzaldehyde on enzymes such as cyclooxygenase-2 (COX-2) or dihydrofolate reductase.

Receptor Binding Studies and Ligand-Target Interactions (in vitro)

No in vitro receptor binding studies or data on the ligand-target interactions of this compound have been published in the scientific literature.

Cell-Based Assays for Mechanistic Pathway Elucidation (non-human cell lines)

There are no available reports of cell-based assays using non-human cell lines to elucidate the mechanistic pathways affected by this compound.

Structure-Activity Relationship (SAR) Studies for Target Engagement (in vitro, non-human)

Specific structure-activity relationship (SAR) studies for this compound concerning its target engagement in non-human, in vitro models are not present in the available scientific literature.

Pharmacological Classifications from Mechanistic In Vitro Data (without therapeutic implications)

Due to the absence of mechanistic in vitro data, no pharmacological classification can be assigned to this compound at this time.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on This compound to generate a detailed article that adheres to the requested outline. The majority of published research focuses on structurally related compounds, most notably 2,5-dimethoxybenzaldehyde (B135726).

Consequently, it is not possible to provide a scientifically accurate and thorough discussion on the following topics specifically for this compound:

Future Directions and Emerging Research Avenues for 2 Ethoxy 4,5 Dimethoxybenzaldehyde

Expansion into Niche Applications within Materials Science and Chemical Biology

Information on analogous compounds, such as 2,5-dimethoxybenzaldehyde (B135726), exists but cannot be accurately extrapolated to 2-Ethoxy-4,5-dimethoxybenzaldehyde without dedicated research on the target molecule itself. Providing an article based on related compounds would be scientifically inaccurate and misleading. Further research dedicated specifically to this compound is required before a comprehensive report on its future directions and emerging research avenues can be compiled.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.